1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-3-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents such as methanesulfonyl chloride.
Attachment of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-10-8-16(9-11-19)13-23-21(25)17-6-4-12-24(14-17)29(26,27)15-18-5-2-3-7-20(18)22/h2-3,5,7-11,17H,4,6,12-15H2,1H3,(H,23,25) |
InChI Key |
CVIBNCOKJOANTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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